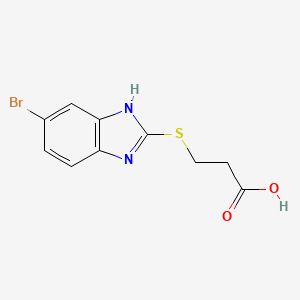

3-(6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-propionic acid” is a chemical compound with the CAS Number: 312616-15-2. Its molecular weight is 301.16 . The IUPAC name for this compound is 3-[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]propanoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9BrN2O2S/c11-6-1-2-7-8(5-6)13-10(12-7)16-4-3-9(14)15/h1-2,5H,3-4H2,(H,12,13)(H,14,15). The InChI key is HOZIZHLTEQHZBJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The molecular formula of “3-(6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-propionic acid” is C10H9BrN2O2S .Scientific Research Applications

Synthesis of Unusual Benzimidazole Nucleosides

The compound 3-(6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-propionic acid is used in the synthesis of unique benzimidazole nucleoside analogues. These analogues demonstrate a wide range of biological activities, including antiviral, antitumor, antisense, antigene, antibiotic, antileukemic, immunosuppressive, kinase inhibition, and adenosine receptor antagonism properties. They are also useful for creating Langmuir-Blodgett films, liposomes, vesicles, and modifying lipid membrane transport characteristics (Yadava & Yadav, 2008).

NMDA Receptor Antagonists

In a study focusing on the design and synthesis of benzimidazole-spaced phosphono-alpha-amino acid derivatives, a related compound showed potent and selective NMDA antagonistic activity both in vitro and in vivo. This suggests potential neuroprotective applications (Baudy et al., 2001).

Antimicrobial Activity

Compounds with a benzoimidazole moiety, similar to 3-(6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-propionic acid, have been studied for their antimicrobial activities. These compounds show significant effectiveness against various bacteria and fungi, suggesting potential in developing new antimicrobial agents (El-Meguid, 2014).

Catalytic Applications

The compound has been investigated for its use in catalyst systems, particularly in methoxycarbonylation reactions of olefins. This research highlights its utility in enhancing catalytic efficiency and product selectivity in chemical synthesis (Tshabalala et al., 2015).

Safety and Hazards

properties

IUPAC Name |

3-[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2S/c11-6-1-2-7-8(5-6)13-10(12-7)16-4-3-9(14)15/h1-2,5H,3-4H2,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZIZHLTEQHZBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=N2)SCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-propionic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,4-dichlorophenoxy)methyl]-4-methyl-5-(nitromethyl)-4H-1,2,4-triazole](/img/structure/B2406812.png)

![(E)-6-(3,4-dimethoxystyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2406815.png)

![N-[(2-Tert-butylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2406821.png)

![[2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]triisopropylsilane](/img/structure/B2406822.png)

![Ethyl 3-(4-fluorophenyl)-5-(2-methyl-3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2406823.png)

![Ethyl 4-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2406824.png)

![Ethyl 4-[(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)sulfonylamino]benzoate](/img/structure/B2406828.png)

![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2406829.png)